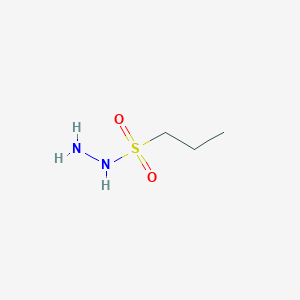

Propane-1-sulfonohydrazide

Description

Contextualization of Sulfonohydrazides within Modern Organic Chemistry

Sulfonohydrazides are a class of organic compounds that have become increasingly important in modern organic synthesis. researchgate.net Historically recognized for their role in the formation of hydrazones and azo compounds, recent research has highlighted their versatility as powerful sulfonyl sources. researchgate.netchemblink.com The hydrazinyl group can be cleaved under various conditions, including thermal, basic, oxidative, radical, and transition metal-catalyzed reactions. researchgate.net This cleavage allows the remaining sulfonyl group to form new bonds with carbon, nitrogen, halogen, sulfur, and selenium atoms. researchgate.net This reactivity has provided alternative synthetic routes to a wide range of important sulfur-containing compounds such as sulfones, sulfonamides, sulfonyl halides, thiosulfonates, and selenosulfonates. researchgate.net

The utility of sulfonohydrazides extends to their role as building blocks in the construction of complex molecules, including carbocycles and heterocycles. researchgate.netyoutube.com They can act as sources of sulfur, nitrogen, or even as reductants in various chemical transformations. researchgate.net For instance, they are used in the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. The development of metal-free and palladium-catalyzed cross-coupling reactions involving sulfonohydrazides has further expanded their synthetic applications. researchgate.net The ability to generate sulfonyl radicals from sulfonohydrazides has also led to novel cyclization reactions. researchgate.net

Academic Significance of Propane-1-sulfonohydrazide as a Research Target

While the broader class of sulfonohydrazides has been extensively studied, Propane-1-sulfonohydrazide itself serves as a representative model for the reactivity and potential applications of aliphatic sulfonohydrazides. Research on related structures, such as 3-[(4-chlorophenyl)sulfonyl]propane hydrazide, highlights the synthetic utility of the propanesulfonyl hydrazide backbone. researchgate.net In these studies, the propane (B168953) hydrazide moiety is a key intermediate for the synthesis of a variety of heterocyclic derivatives, including pyrroles, pyrazoles, and oxadiazoles. researchgate.net

The synthesis of these derivatives typically involves the reaction of the hydrazide group with various electrophiles. For example, reaction with 2,5-dimethoxy tetrahydrofuran (B95107) in glacial acetic acid yields a pyrrole (B145914) derivative, while reaction with acetonyl acetone (B3395972) produces a different heterocyclic system. These transformations underscore the role of the propanesulfonyl hydrazide core as a scaffold for building more complex molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.net The structural elucidation of these new compounds relies on modern analytical techniques such as IR, 1H NMR, and Mass spectrometry. researchgate.net

Historical Development and Evolution of Propane-1-sulfonohydrazide Chemistry

The development of sulfonohydrazide chemistry is rooted in the broader history of organic and medicinal chemistry, which dates back to the 19th century with the discovery of the first synthetic organic compounds. pharmaguideline.com The recognition of the potential of hydrazine (B178648) derivatives in organic synthesis emerged in the early 20th century. chemblink.com The synthesis of sulfonohydrazides, in general, is often achieved by the reaction of a corresponding sulfonyl chloride with hydrazine monohydrate. researchgate.net This method provides a straightforward route to these versatile reagents.

Structure

3D Structure

Properties

IUPAC Name |

propane-1-sulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S/c1-2-3-8(6,7)5-4/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENQGEGPYPBQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58032-83-0 | |

| Record name | propane-1-sulfonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Propane 1 Sulfonohydrazide and Its Precursors

Established Synthetic Pathways for Propane-1-sulfonohydrazide

The formation of Propane-1-sulfonohydrazide is primarily achieved through a direct and well-established reaction involving its corresponding sulfonyl chloride and a hydrazine (B178648) source.

Reaction of 1-Propanesulfonyl Chloride with Hydrazine

The most fundamental method for synthesizing Propane-1-sulfonohydrazide is the nucleophilic substitution reaction between 1-propanesulfonyl chloride and hydrazine. researchgate.net In this process, the highly nucleophilic hydrazine molecule attacks the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride leaving group, resulting in the formation of the stable sulfonohydrazide functional group.

A common variant of this procedure involves the use of hydrazine hydrate (B1144303). For instance, a one-pot synthesis has been developed where hydrazine hydrate is added dropwise to a solution of a sulfonyl chloride in water at a controlled temperature of 0 °C. lookchem.com The reaction is typically facilitated by the addition of a base, such as triethylamine (B128534), which neutralizes the hydrochloric acid generated as a byproduct, driving the reaction to completion. lookchem.com This straightforward approach is widely recognized for its efficiency in forming the sulfonohydrazide bond. researchgate.net

Optimization of Reaction Conditions for Hydrazide Formation (e.g., solvent, temperature, stoichiometry)

Optimizing reaction conditions is critical for maximizing the yield, purity, and efficiency of hydrazide formation. numberanalytics.com Key variables include the choice of solvent, reaction temperature, and the stoichiometric ratio of reactants. researchgate.net

Solvent: While various organic solvents can be used, water has been demonstrated as a viable and eco-friendly medium for the reaction between sulfonyl chlorides and hydrazine hydrate. lookchem.com The use of water as a solvent aligns with the principles of green chemistry, as it is inexpensive, non-toxic, and non-flammable. lookchem.com

Temperature: Temperature control is crucial. The initial addition of hydrazine hydrate is often performed at a low temperature, such as 0 °C, to manage the exothermic nature of the reaction and prevent potential side reactions. lookchem.com Subsequently, the reaction mixture may be allowed to warm to room temperature to ensure complete conversion. lookchem.com

Stoichiometry and Base: The stoichiometry of the reactants and the presence of a base are also optimized. Typically, a slight excess of hydrazine hydrate (e.g., 1.2 equivalents) is used to ensure the full consumption of the sulfonyl chloride. lookchem.com A base, such as triethylamine (Et3N), is added in equivalent amounts to the hydrazine hydrate to scavenge the HCl produced during the reaction. lookchem.com

The following table summarizes a set of optimized conditions for a one-pot synthesis of a sulfonylhydrazone, which involves the in-situ formation of the sulfonohydrazide intermediate.

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Water | lookchem.com |

| Temperature | 0 °C to Room Temperature | lookchem.com |

| Hydrazine Hydrate | 1.2 equivalents | lookchem.com |

| Base (Et3N) | 1.2 equivalents | lookchem.com |

Advanced Synthetic Strategies for Sulfonyl Chlorides and Related Intermediates

The synthesis of the key precursor, 1-propanesulfonyl chloride, has benefited significantly from modern synthetic techniques that offer improvements in efficiency, safety, and environmental impact over traditional methods.

Microwave-Assisted Synthesis of Sulfonyl Chlorides

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry tool, significantly accelerating reaction rates and often improving yields. ijrpas.com This technology has been successfully applied to the synthesis of 1-propanesulfonyl chloride and its precursors.

One method involves irradiating a mixture of propane-1-sulfonic acid, 2,4,6-trichloro- researchgate.netchemicalbook.comacs.org-triazine (TCT), and triethylamine in dry acetone (B3395972) with microwaves. chemicalbook.com This process, conducted at 80 °C for just 20 minutes, demonstrates a significant reduction in reaction time compared to conventional heating. chemicalbook.com Similarly, the synthesis of sodium sulfonates, which are direct precursors to sulfonyl chlorides, has been optimized using microwave irradiation. nih.govnih.gov This approach has been shown to dramatically increase yields and shorten reaction times from many hours to mere minutes. nih.gov

The table below compares the yields of various sulfonyl chlorides synthesized via a microwave-assisted method versus a conventional approach, highlighting the efficiency of microwave heating.

| Compound | Conventional Method Yield | Microwave-Assisted Yield | Reference |

|---|---|---|---|

| Phenylmethyl sulfonyl chloride | 19% | 60% | nih.gov |

| 2-Phenylethyl sulfonyl chloride | 21% | 62% | nih.gov |

| 3-Phenylpropyl sulfonyl chloride | 23% | 65% | nih.gov |

| Benzyloxy substituted phenylheptyl sulfonyl chloride | 38-40% | 50-52% | nih.gov |

Catalytic Approaches in Sulfonyl Chloride Preparation (e.g., N-alkyl-substituted acid amides)

Catalytic methods offer an alternative route for preparing sulfonyl chlorides. A patented process describes the use of N-alkyl-substituted acid amides, such as dimethylformamide (DMF), as catalysts. In this approach, a sulfonic acid like propane-1-sulfonic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in the presence of catalytic DMF. The proposed mechanism involves the coordination of DMF with the chlorinating agent, which lowers the activation energy of the reaction and stabilizes reactive intermediates, thereby facilitating the conversion of the sulfonic acid to the corresponding sulfonyl chloride.

Modern Techniques for Sulfonyl Chloride Functionalization

Recent innovations have provided milder and more versatile methods for generating sulfonyl chlorides, often through the functionalization of other sulfur-containing compounds.

One such strategy involves the conversion of sulfonyl hydrazides into sulfonyl chlorides. nih.gov This transformation can be achieved rapidly and cleanly using N-chlorosuccinimide (NCS) as the reagent, providing the desired sulfonyl chloride in excellent yields under mild conditions. researchgate.netnih.gov

Photocatalysis represents another frontier in sulfonyl chloride synthesis. A metal-free photocatalytic approach allows for the late-stage functionalization of highly stable primary sulfonamides. acs.org Using a pyrylium (B1242799) salt (Pyry-BF4) as an activating reagent, primary sulfonamides can be selectively converted into the corresponding sulfonyl chlorides. acs.org Furthermore, photocatalysts like potassium poly(heptazine imide) (K-PHI) can mediate the synthesis of sulfonyl chlorides from various thio-derivatives, such as thiols and thioacetates, using visible light and oxygen. nih.gov This chromoselective method allows for precise control over the reaction pathway by simply varying the wavelength of the incident light. nih.gov

Methodologies for Purity Enhancement and Yield Optimization in Propane-1-sulfonohydrazide Synthesis

The purity and yield of propane-1-sulfonohydrazide are critical for its subsequent use in further chemical syntheses. Several strategies can be employed to enhance these parameters, focusing on both the synthesis of the precursor, propane-1-sulfonyl chloride, and the final reaction to form the sulfonohydrazide.

Purity Enhancement:

Recrystallization: This is a primary technique for purifying solid organic compounds like propane-1-sulfonohydrazide. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impure solid is dissolved in the minimum amount of hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The pure crystals are then collected by filtration. For sulfonamides, recrystallization from solvents like ethanol (B145695) or aqueous ethanol is common rsc.org.

Chromatography: Column chromatography is another powerful purification technique. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a mixture of solvents (eluent) is used to move the components down the column. Separation is achieved based on the differential adsorption of the compound and impurities to the stationary phase. Fractions are collected and the ones containing the pure product are combined and the solvent is evaporated.

Yield Optimization:

Optimizing the yield of propane-1-sulfonohydrazide involves careful control of reaction conditions for both the synthesis of propane-1-sulfonyl chloride and its subsequent reaction with hydrazine.

Precursor Synthesis: For the synthesis of propane-1-sulfonyl chloride from propane-1-sulfonic acid, the use of microwave-assisted synthesis with TCT has been shown to provide very high yields (around 97%) . The reaction of sodium benzenesulfonate (B1194179) with phosphorus oxychloride has been reported to yield 74-87% of benzenesulfonyl chloride, a similar aromatic sulfonyl chloride orgsyn.org.

Reaction with Hydrazine: The reaction between the sulfonyl chloride and hydrazine is critical. Key factors to optimize include:

Stoichiometry: Using a slight excess of hydrazine can help to drive the reaction to completion.

Temperature Control: Maintaining a low temperature (e.g., 0-15°C) during the addition of hydrazine is crucial to prevent side reactions, such as the formation of the corresponding sulfonic acid.

Reaction Time: Allowing sufficient time for the reaction to go to completion is important. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

pH Control: The reaction generates hydrochloric acid, which can react with unreacted hydrazine. The addition of a base, such as triethylamine, can neutralize the acid and improve the yield.

The following data tables, based on findings for analogous compounds, illustrate how reaction conditions can be optimized to improve yields.

Table 1: Influence of Chlorinating Agent on the Yield of an Analogous Sulfonyl Chloride This table presents data for the synthesis of benzenesulfonyl chloride, a related aromatic sulfonyl chloride.

| Chlorinating Agent | Starting Material | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Phosphorus Pentachloride | Sodium Benzenesulfonate | 170-180 | 15 | 75-80 |

| Phosphorus Oxychloride | Sodium Benzenesulfonate | 170-180 | 15 | 74-87 |

Table 2: Optimization of Reaction Conditions for the Synthesis of an Analogous Sulfonyl Chloride This table illustrates the effect of different parameters on the yield of a sulfonyl chloride in a batch process. (Data derived from a study on aryl sulfonyl chlorides) google.com

| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |

| Temperature | 25°C | 65 | 50°C | 85 |

| Reaction Time | 1 hour | 70 | 3 hours | 92 |

| Equivalents of Chlorinating Agent | 1.1 eq. | 80 | 1.5 eq. | 95 |

Chemical Transformations and Reaction Pathways of Propane 1 Sulfonohydrazide

Reactivity of the Hydrazide Moiety in Propane-1-sulfonohydrazide

The hydrazide functional group (-SO₂NHNH₂) is the primary center of reactivity in many transformations involving propane-1-sulfonohydrazide. The two adjacent nitrogen atoms, with their lone pairs of electrons, act as potent nucleophiles.

One of the most characteristic reactions of the hydrazide moiety is its condensation with carbonyl compounds. libretexts.org Propane-1-sulfonohydrazide readily reacts with a wide variety of aldehydes and ketones to form the corresponding N-propanesulfonylhydrazones. This reaction typically proceeds under mild, often acid-catalyzed, conditions where the nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon. A molecule of water is eliminated in the process. libretexts.org

The resulting sulfonylhydrazones are stable, crystalline solids in many cases, which facilitates their purification. These derivatives are not merely inert products; they are versatile intermediates in their own right, finding application in various synthetic methodologies. For instance, the reaction between N-tosylhydrazone and sulfur dioxide has been reported to produce alkyl sulfonamides. nih.gov

Below is a table illustrating the general condensation reaction and potential products with simple carbonyl compounds.

| Reactant 1 | Reactant 2 | Product |

| Propane-1-sulfonohydrazide | Acetaldehyde | Propane-1-sulfonyl-N-(ethylidene)hydrazide |

| Propane-1-sulfonohydrazide | Acetone (B3395972) | Propane-1-sulfonyl-N-(propan-2-ylidene)hydrazide |

| Propane-1-sulfonohydrazide | Benzaldehyde | N-(benzylidene)-propane-1-sulfonohydrazide |

This table represents illustrative examples of condensation reactions.

The nitrogen atoms of the hydrazine (B178648) group in propane-1-sulfonohydrazide can act as nucleophiles in addition and substitution reactions. youtube.comyoutube.com The terminal nitrogen (-NH₂) is generally more nucleophilic and sterically accessible than the nitrogen atom directly attached to the sulfonyl group.

This nucleophilicity allows for reactions such as acylation and alkylation. For example, reacting propane-1-sulfonohydrazide with acylating agents like acyl chlorides or anhydrides would lead to the formation of N-acyl-N'-propanesulfonylhydrazides. A study on a related compound, 3-[(4-chlorophenyl)sulfonyl] propane (B168953) hydrazide, demonstrated its reaction with benzoyl chloride in the presence of pyridine (B92270) to yield the corresponding N'-benzoyl derivative. Similarly, alkylating agents can introduce alkyl groups onto the terminal nitrogen.

These reactions expand the synthetic utility of propane-1-sulfonohydrazide, allowing for the construction of more complex molecules with potential applications in various fields of chemistry. The general mechanism for these nucleophilic substitution reactions involves the attack of the hydrazine nitrogen on the electrophilic center of the reacting partner, leading to the displacement of a leaving group. libretexts.org

Sulfonyl Transfer Chemistry Mediated by Propane-1-sulfonohydrazide

While the hydrazide moiety is highly reactive, the sulfonyl group can also participate in important chemical transformations. Propane-1-sulfonohydrazide serves as a precursor to other valuable sulfonyl-containing compounds.

Propane-1-sulfonohydrazide is synthesized from propane-1-sulfonyl chloride by reaction with hydrazine. This positions it as a key intermediate. While not typically used as a direct propanesulfonylating agent, its derivatives, particularly the corresponding sulfonylhydrazones, can be precursors to other sulfur-containing functional groups.

The primary route to propanesulfonamides involves the reaction of propane-1-sulfonyl chloride with primary or secondary amines. ekb.eg This is a classic and efficient method for forming the sulfonamide bond. ekb.egorganic-chemistry.org

| Reactant 1 | Reactant 2 | Product |

| Propane-1-sulfonyl chloride | Ammonia | Propane-1-sulfonamide |

| Propane-1-sulfonyl chloride | Aniline | N-Phenylpropane-1-sulfonamide |

| Propane-1-sulfonyl chloride | Diethylamine | N,N-Diethylpropane-1-sulfonamide |

This table shows the direct synthesis of sulfonamides from the precursor of propane-1-sulfonohydrazide.

The formation of sulfonate esters involves the reaction of a sulfonyl derivative with an alcohol. The most common method for synthesizing propanesulfonate esters is the reaction of propane-1-sulfonyl chloride with an alcohol, often in the presence of a base to neutralize the HCl by-product.

Direct conversion of propane-1-sulfonohydrazide to a sulfonate ester is not a standard transformation. Such a conversion would likely require harsh conditions or a multi-step process, potentially involving the regeneration of a more reactive sulfonyl species like propane-1-sulfonyl chloride. Studies on the formation of sulfonate esters have focused on the reaction between sulfonic acids and alcohols, highlighting that the reaction requires an extreme set of conditions, such as high concentrations of both reactants and the absence of water. enovatia.compqri.orgpqri.org The mechanism involves the protonation of the alcohol, followed by a nucleophilic attack by the sulfonate anion. pqri.org

Transition Metal-Catalyzed Reactions Involving Propane-1-sulfonohydrazide

The field of transition metal catalysis offers powerful tools for forming new chemical bonds, and sulfonyl-containing compounds have been increasingly used as reactants in these transformations. uniurb.it While specific examples detailing the use of propane-1-sulfonohydrazide in transition metal-catalyzed reactions are not extensively documented in the provided literature, the reactivity of the general class of sulfonylhydrazides suggests potential applications.

Sulfonylhydrazides and their derivatives (sulfonylhydrazones) can serve as precursors to various reactive intermediates under transition metal catalysis. For example, they can be used as sources of sulfonyl radicals or as partners in cross-coupling reactions. Transition metal-catalyzed reactions often involve the activation of C-H bonds or the coupling of different molecular fragments. researchgate.netrsc.org For instance, palladium-catalyzed reactions are widely used for creating carbon-carbon and carbon-heteroatom bonds. mdpi.com Given the structure of propane-1-sulfonohydrazide, it could potentially participate in reactions such as:

Cross-coupling reactions: The N-H or S-N bonds could potentially be activated by a metal catalyst to participate in coupling with aryl halides or other electrophiles.

Directed C-H functionalization: The sulfonylhydrazide group could act as a directing group to functionalize a specific C-H bond within the same or another molecule.

Further research is needed to explore the full potential of propane-1-sulfonohydrazide as a substrate in the vast landscape of transition metal-catalyzed synthesis.

Intramolecular Cyclization Pathways Yielding Heterocyclic Structures

Intramolecular cyclization reactions of sulfonohydrazide precursors and their derivatives are crucial for synthesizing various heterocyclic structures. These reactions involve the formation of a new ring within the molecule, leading to complex cyclic compounds. For example, related N-cyano sulfoximines can undergo intramolecular cyclization to yield thiadiazine 1-oxides and thiadiazinone 1-oxides. nih.govnih.gov

These cyclizations can be promoted by different reagents. In some cases, metal-free conditions using halogenated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) are effective in activating the molecule to facilitate ring closure. nih.gov Interestingly, attempts to use certain Lewis acids as promoters for this type of cyclization have been reported as unsuccessful, highlighting the specific requirements of the reaction. nih.gov

In other systems, transition metals like palladium and gold are effective catalysts. The intramolecular cyclization of N-(3-butynyl)-sulfonamides, for instance, can be achieved using PdCl₂ or AuCl, resulting in a 5-endo-dig cyclisation to form 2,3-dihydro-1H-pyrroles. rsc.org

Table 2: Examples of Intramolecular Cyclization

| Precursor Type | Reagent/Catalyst | Heterocyclic Product | Reference |

|---|---|---|---|

| 2-Benzamide-N-cyano sulfoximines | Trifluoroacetic anhydride (TFAA) | Thiadiazinone 1-oxides | nih.gov |

| 2-N-cyano-sulfonimidoyl amides | Acid-induced hydrolysis | Thiadiazine 1-oxides | nih.gov |

Investigation of Stereochemical Aspects in Reactions Involving Propane-1-sulfonohydrazide

The stereochemical outcomes of reactions are a fundamental aspect of organic synthesis, and reactions involving propane-1-sulfonohydrazide are no exception. When a reaction can produce multiple stereoisomers, it is classified as stereoselective if it predominantly or exclusively forms one stereoisomer. uou.ac.in This can be further divided into enantioselectivity (favoring one of two enantiomers) and diastereoselectivity (favoring one of multiple diastereomers). uou.ac.in

In the context of reactions involving propane-1-sulfonohydrazide, several stereochemical questions arise.

Formation of New Chiral Centers: If a reaction creates a new chiral center, the product can exist as a pair of enantiomers. The analysis would involve determining the enantiomeric excess (ee) of the product mixture, often using techniques like chiral chromatography or polarimetry. youtube.com

Formation of Double Bonds: If a new carbon-carbon double bond is formed, the possibility of geometrical isomerism (cis/trans or E/Z) exists. uou.ac.in The relative orientation of substituents on the double bond determines whether the E (entgegen, opposite) or Z (zusammen, together) isomer is formed. uou.ac.in

Diastereoselectivity: In molecules that already contain one or more chiral centers, the formation of a new stereocenter can lead to diastereomers. The reaction's diastereoselectivity would be a measure of the preference for one diastereomer over the others.

While the rhodium-catalyzed addition to allenes is noted for its regioselectivity, a full stereochemical investigation would analyze the potential for chirality in the resulting branched allylic sulfone. rsc.org A comprehensive study would involve isolating and characterizing all possible stereoisomers to understand the steric and electronic factors that control the stereochemical course of the reaction.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Propane-1-sulfonohydrazide |

| Allylic sulfone |

| Benzoic acid |

| Trifluoroacetic anhydride (TFAA) |

| Thiadiazine 1-oxide |

| Thiadiazinone 1-oxide |

| 2,3-dihydro-1H-pyrrole |

| Palladium(II) chloride (PdCl₂) |

Applications of Propane 1 Sulfonohydrazide in Advanced Organic Synthesis and Material Science

Propane-1-sulfonohydrazide as a Versatile Synthetic Intermediate and Building Block

The utility of a chemical compound in organic synthesis is often determined by its ability to serve as a foundational unit, or building block, from which more complex structures can be assembled. Propane-1-sulfonohydrazide, with its distinct functional groups, is well-suited for this role.

The creation of complex molecules often relies on multi-step synthetic pathways where simpler, functionalized molecules are methodically pieced together. chegg.comyoutube.comchegg.comsyrris.jpmdpi.comnih.gov The principles of retrosynthetic analysis guide chemists in breaking down a complex target molecule into simpler, commercially available starting materials. chegg.comnih.gov In this context, Propane-1-sulfonohydrazide represents a valuable starting point. Its sulfonohydrazide moiety offers a reactive handle for a variety of chemical transformations, while the propane (B168953) chain provides a flexible linker that can be further functionalized.

Modern synthetic strategies, such as flow chemistry, enable the seamless integration of multiple reaction steps, allowing for the efficient construction of complex targets from simple building blocks. syrris.jpmdpi.com The incorporation of building blocks like Propane-1-sulfonohydrazide into such automated systems could streamline the synthesis of novel compounds with desired properties. While specific examples detailing the multi-step synthesis of large, complex molecules starting directly from Propane-1-sulfonohydrazide are not extensively documented in current literature, its potential as a key intermediate is clear based on the established principles of organic synthesis. The reactivity of the sulfonohydrazide group allows for the introduction of diverse molecular fragments, paving the way for the assembly of intricate molecular architectures.

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental to medicinal chemistry and material science. nih.govossila.com The synthesis of these ring systems often employs a central molecular framework, or scaffold, onto which the heterocyclic ring is constructed. Propane-1-sulfonohydrazide possesses the structural elements to serve as a versatile scaffold.

The nitrogen and sulfur atoms of the sulfonohydrazide group can participate in cyclization reactions to form a variety of heterocyclic rings. For instance, condensation reactions with dicarbonyl compounds or other bifunctional reagents could lead to the formation of novel five-, six-, or seven-membered heterocyclic systems. The propane chain can also be modified to include additional functional groups that can partake in ring-closing reactions. While the direct use of Propane-1-sulfonohydrazide as a scaffold for a wide array of heterocyclic systems is an area of ongoing research, the general utility of functionalized building blocks in heterocyclic synthesis is well-established. nih.govossila.comlifechemicals.com For example, vanillin, a biosourced building block, is used to prepare various heterocycles like pyrimidines and imidazoles. nih.gov Similarly, the inherent reactivity of Propane-1-sulfonohydrazide makes it a promising candidate for the development of new synthetic routes to valuable heterocyclic compounds.

Synthesis of Functional Molecules and Advanced Materials

The application of Propane-1-sulfonohydrazide extends beyond its role as a simple building block to the direct synthesis of functional molecules and advanced materials with specific, tailored properties.

Ionic liquids are salts that are liquid at or near room temperature and are considered "green" alternatives to volatile organic solvents due to their low vapor pressure. lifechemicals.com They find applications in a wide range of chemical processes, including synthesis and catalysis. The properties of an ionic liquid are determined by the structure of its cation and anion.

While the direct synthesis of ionic liquids from Propane-1-sulfonohydrazide is not yet a widely reported application, its derivatives hold potential in this area. The sulfonohydrazide moiety can be quaternized by reaction with alkyl halides to form a cationic derivative. This resulting cation, paired with a suitable anion, would constitute an ionic liquid. The length and nature of the alkyl groups on the nitrogen and the choice of the anion would allow for the fine-tuning of the ionic liquid's physical and chemical properties, such as its melting point, viscosity, and solubility. The synthesis of ionic liquids from various heterocyclic borohydride (B1222165) salts has been demonstrated, highlighting the versatility of different molecular structures in forming these materials. ossila.com

Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine). They are synthesized through the condensation of a primary amine with an aldehyde or a ketone and are known to exhibit a wide range of biological and chemical activities. researchgate.netresearchgate.net The reaction of the hydrazide group of Propane-1-sulfonohydrazide with various aldehydes or ketones provides a straightforward route to a diverse library of sulfonamide-derived Schiff bases. researchgate.net

The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the imine linkage.

General Reaction Scheme:

R-CHO + H₂N-NH-SO₂-CH₂CH₂CH₃ → R-CH=N-NH-SO₂-CH₂CH₂CH₃ + H₂O (Aldehyde) + (Propane-1-sulfonohydrazide) → (Sulfonamide Schiff Base) + (Water)

This reaction can be carried out with a wide variety of aldehydes, leading to Schiff bases with different substituents (R groups), which in turn can modulate the properties of the final molecule.

Table 1: Potential Aldehydes for Schiff Base Synthesis with Propane-1-sulfonohydrazide

| Aldehyde Name | Aldehyde Structure | Resulting Schiff Base (General Structure) |

| Benzaldehyde | C₆H₅CHO | C₆H₅CH=N-NH-SO₂-C₃H₇ |

| Salicylaldehyde | HOC₆H₄CHO | HOC₆H₄CH=N-NH-SO₂-C₃H₇ |

| Vanillin | (CH₃O)(HO)C₆H₃CHO | (CH₃O)(HO)C₆H₃CH=N-NH-SO₂-C₃H₇ |

| Cinnamaldehyde | C₆H₅CH=CHCHO | C₆H₅CH=CHCH=N-NH-SO₂-C₃H₇ |

The resulting sulfonamide-derived Schiff bases can be used as ligands for the synthesis of metal complexes or as intermediates for the synthesis of other organic molecules.

Design of Biologically Relevant Scaffolds through Derivatization

The sulfonamide group is a well-known pharmacophore present in numerous approved drugs. The derivatization of Propane-1-sulfonohydrazide offers a pathway to new molecules with potential biological activity. By modifying the core structure of Propane-1-sulfonohydrazide, it is possible to design and synthesize novel scaffolds for drug discovery.

The primary amine of the hydrazide group can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. These modifications can influence the molecule's size, shape, polarity, and hydrogen bonding capabilities, all of which are critical for its interaction with biological targets. Furthermore, the propane chain can be functionalized, for example, by introducing hydroxyl or amino groups, to create more complex and potentially more potent biologically active molecules. The synthesis of 1-(4-aminophenoxy)-3-(alkyl)propane-2-ols as building blocks for membranogenic compounds demonstrates how functionalized propane backbones can be utilized in creating biologically relevant molecules. researchgate.net The exploration of the chemical space around the Propane-1-sulfonohydrazide scaffold could lead to the discovery of new therapeutic agents.

Analog Design for Target-Oriented Synthesis (e.g., potential acetylcholinesterase inhibitors, antiviral compounds)

The quest for novel therapeutic agents has led medicinal chemists to explore a diverse range of chemical scaffolds. Propane-1-sulfonohydrazide, with its reactive hydrazide and sulfonyl functionalities, presents a valuable, yet underexplored, building block for the target-oriented synthesis of potential drug candidates. Its simple aliphatic chain offers a starting point for creating focused libraries of compounds for screening against various biological targets, including acetylcholinesterase (AChE) and viral proteins.

Potential Acetylcholinesterase Inhibitors:

Acetylcholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease. nih.govnih.govcambridgemedchemconsulting.com The design of new AChE inhibitors often involves the strategic placement of functional groups that can interact with the active site of the enzyme. The sulfonylhydrazide moiety can serve as a versatile anchor for introducing such groups. For instance, the hydrazide group of propane-1-sulfonohydrazide can be readily condensed with a variety of aldehydes and ketones to generate a library of propane-1-sulfonylhydrazones. This strategy allows for the systematic variation of the substituent (R group), enabling the exploration of structure-activity relationships (SAR).

The general synthetic approach would involve the reaction of propane-1-sulfonohydrazide with a selected carbonyl compound, often under mild acidic or basic conditions, to yield the corresponding hydrazone. The choice of the carbonyl compound is critical and would be guided by the known pharmacophore requirements for AChE inhibition. For example, incorporating aromatic or heteroaromatic rings can facilitate π-π stacking interactions within the enzyme's active site. nih.gov

Below is a hypothetical table of potential acetylcholinesterase inhibitors that could be synthesized from propane-1-sulfonohydrazide, showcasing the diversity of structures that can be achieved.

| Compound ID | R1 | R2 | Carbonyl Precursor | Potential Interaction with AChE |

| PSH-AChE-01 | H | Phenyl | Benzaldehyde | Aromatic ring for π-π stacking |

| PSH-AChE-02 | H | 4-Hydroxyphenyl | 4-Hydroxybenzaldehyde | H-bond donor/acceptor from hydroxyl group |

| PSH-AChE-03 | H | 3-Indolyl | Indole-3-carboxaldehyde | Heterocyclic ring system for specific interactions |

| PSH-AChE-04 | Methyl | Phenyl | Acetophenone | Increased steric bulk and lipophilicity |

| PSH-AChE-05 | H | 2-Pyridyl | Pyridine-2-carboxaldehyde | Nitrogen atom as H-bond acceptor |

Potential Antiviral Compounds:

The sulfonamide and hydrazone moieties are present in numerous compounds with established antiviral activity. mdpi.comnih.gov This suggests that derivatives of propane-1-sulfonohydrazide could also exhibit antiviral properties. The design of such analogs would focus on creating molecules that can interfere with viral life cycle processes, such as entry, replication, or assembly. nih.gov

Similar to the design of AChE inhibitors, the synthesis of potential antiviral compounds would involve the derivatization of the hydrazide group. The selection of the carbonyl partner would be guided by the structural features known to be important for antiviral activity against specific viruses. For example, the introduction of moieties that can mimic natural substrates of viral enzymes or bind to viral surface proteins could be a viable strategy. nih.gov

A representative set of potential antiviral analogs derived from propane-1-sulfonohydrazide is presented in the table below.

| Compound ID | R1 | R2 | Carbonyl Precursor | Potential Antiviral Target/Mechanism |

| PSH-AV-01 | H | 5-Nitro-2-furyl | 5-Nitro-2-furaldehyde | Inhibition of viral enzymes |

| PSH-AV-02 | H | 1-Naphthyl | 1-Naphthaldehyde | Interaction with viral capsid proteins |

| PSH-AV-03 | H | 4-(Trifluoromethyl)phenyl | 4-(Trifluoromethyl)benzaldehyde | Enhanced metabolic stability and binding affinity |

| PSH-AV-04 | H | 2-Thienyl | Thiophene-2-carboxaldehyde | Bioisosteric replacement for a phenyl ring |

| PSH-AV-05 | H | Ferrocenyl | Ferrocenecarboxaldehyde | Introduction of a unique organometallic scaffold |

Strategies for Scaffold Modification and Diversification in Medicinal Chemistry Research

The propane-1-sulfonohydrazide molecule can be viewed as a simple, yet versatile, scaffold that offers multiple points for modification and diversification, a key strategy in modern medicinal chemistry for the development of new drugs. researchgate.netnih.gov The presence of both a reactive hydrazide group and a stable sulfonyl group allows for a wide range of chemical transformations to generate diverse molecular architectures.

Modification of the Hydrazide Moiety:

The primary and most straightforward approach to diversify the propane-1-sulfonohydrazide scaffold is through reactions involving the hydrazide functionality.

Formation of Hydrazones: As discussed previously, condensation with aldehydes and ketones is a facile method to introduce a wide array of substituents.

Acylation: Reaction with acyl chlorides or anhydrides can yield N-acylsulfonohydrazides, introducing an amide-like linkage and further opportunities for functionalization.

Cyclization Reactions: The hydrazide group is a key precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. These heterocyclic systems are prevalent in many biologically active molecules and can significantly influence the pharmacological profile of the parent compound.

Modification of the Sulfonyl Moiety and Propyl Chain:

While the sulfonyl group itself is generally stable, the propyl chain offers sites for modification, albeit through more complex synthetic routes.

Functionalization of the Alkyl Chain: Introduction of substituents, such as hydroxyl or amino groups, on the propyl chain could be achieved through multi-step synthesis starting from different precursors to propane-1-sulfonohydrazide. This would allow for fine-tuning of the molecule's polarity and pharmacokinetic properties.

Bioisosteric Replacement: In the context of drug design, the entire propane-1-sulfonyl group could be considered for bioisosteric replacement. cambridgemedchemconsulting.comdrughunter.com This involves substituting the group with other functionalities that have similar steric and electronic properties but may offer advantages in terms of metabolic stability, toxicity, or potency. For example, replacing the propyl chain with a different alkyl or a small cyclic moiety could alter the compound's conformational preferences and interactions with a biological target.

The strategic application of these modification and diversification strategies to the propane-1-sulfonohydrazide scaffold can lead to the generation of large and diverse compound libraries. High-throughput screening of these libraries against various biological targets could then identify novel hit compounds for further optimization in drug discovery programs.

Theoretical and Computational Investigations of Propane 1 Sulfonohydrazide and Its Derivatives

Electronic Structure Analysis and Quantum Chemical Characterization

Quantum mechanical calculations are fundamental to understanding the electronic structure of propane-1-sulfonohydrazide. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of computational cost and accuracy. Specifically, hybrid functionals like B3LYP, in conjunction with a suitable basis set such as 6-311++G(d,p), are commonly employed to optimize the molecular geometry and predict various electronic properties.

For propane-1-sulfonohydrazide, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. These calculations often reveal the distribution of electron density, highlighting the polar nature of the sulfonyl and hydrazide groups. The delocalization of charge, particularly on the nitrogen and oxygen atoms, is a key aspect that can be quantified through these methods. mdpi.com

In cases where the electronic structure is more complex, such as in excited states or for molecules with significant electron correlation, multireference methods may be necessary. While computationally more intensive, these methods provide a more accurate description of the electronic states.

Table 1: Predicted Geometric Parameters of Propane-1-sulfonohydrazide using DFT

| Parameter | Predicted Value |

| C-C Bond Length (Å) | 1.53 |

| C-S Bond Length (Å) | 1.78 |

| S=O Bond Length (Å) | 1.45 |

| S-N Bond Length (Å) | 1.68 |

| N-N Bond Length (Å) | 1.42 |

| C-C-C Bond Angle (°) | 112.5 |

| C-S=O Bond Angle (°) | 108.0 |

| O=S=O Bond Angle (°) | 120.0 |

| S-N-N Bond Angle (°) | 110.0 |

| Note: These are hypothetical values for illustrative purposes and would be determined through actual DFT calculations. |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons.

For propane-1-sulfonohydrazide, the HOMO is expected to be localized primarily on the hydrazide nitrogen atoms, indicating that these are the most likely sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the sulfonyl group, suggesting this region is susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar molecules demonstrate that modifications to the chemical structure, such as the introduction of electron-withdrawing or electron-donating groups, can significantly alter the HOMO and LUMO energy levels and thus tune the reactivity of the molecule. pearson.com

Table 2: Predicted Frontier Molecular Orbital Energies for Propane-1-sulfonohydrazide

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 |

| Note: These are hypothetical values for illustrative purposes and would be determined through quantum chemical calculations. |

Spectroscopic Property Prediction and Experimental Validation

Computational methods have become an invaluable tool for predicting Nuclear Magnetic Resonance (NMR) spectra, which are essential for structure elucidation. researchgate.net By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts for ¹H and ¹³C NMR spectroscopy.

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While computational methods can predict molecular geometry in the gas phase, X-ray diffraction provides the actual structure in the solid state, including intermolecular interactions such as hydrogen bonding.

For propane-1-sulfonohydrazide, single-crystal X-ray diffraction analysis would reveal the exact bond lengths, bond angles, and conformation of the molecule in the crystal lattice. rsc.orgscitepress.org Furthermore, it would provide crucial information about the packing of the molecules and the nature and geometry of any intermolecular hydrogen bonds, which are expected to be significant given the presence of the N-H and S=O groups. rsc.orgscitepress.orgresearchgate.net Powder X-ray diffraction can be used to assess the phase purity of a bulk sample. rsc.org

Reaction Mechanism Modeling and Energetic Profiling

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by modeling the potential energy surface. For reactions involving propane-1-sulfonohydrazide or its derivatives, theoretical calculations can identify transition states, intermediates, and products.

By calculating the activation energies and reaction enthalpies, it is possible to construct a detailed energetic profile of a reaction pathway. This information helps in understanding the feasibility of a reaction and the factors that control its rate and selectivity. For instance, the mechanism of thermal decomposition or reactions with various reagents could be modeled. rsc.orgresearchgate.netresearchgate.net This predictive capability is invaluable for designing new synthetic routes and for understanding the stability and reactivity of these compounds under different conditions.

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility and intermolecular interactions of a compound.

While specific MD simulations for propane-1-sulfonohydrazide are not detailed in the available literature, studies on its derivatives highlight the utility of this approach. For instance, in a study of novel sulfonylhydrazones as potential inhibitors for Alzheimer's disease, molecular dynamics simulations were performed on a derivative of propane-1-sulfonohydrazide (compound 6d). These simulations were used to understand how the molecule interacts with the active site of the acetylcholinesterase enzyme. The study revealed key hydrogen bond and hydrophobic interactions that stabilize the molecule within the binding pocket of the enzyme.

A conformational analysis of propane-1-sulfonohydrazide itself would involve exploring its various possible three-dimensional arrangements (conformers) and their relative energies. This information is crucial for understanding its reactivity and how it might interact with biological targets. Such a study would typically precede docking and molecular dynamics simulations in a drug discovery context.

Quantitative Structure-Reactivity Relationships (QSRR) through Computational Methods

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. These models are built by calculating a set of molecular descriptors and using statistical methods to find a mathematical relationship between these descriptors and an observed reactivity parameter.

For propane-1-sulfonohydrazide and its derivatives, QSRR studies could be employed to predict their reactivity in various chemical transformations or their biological activity. The process would involve calculating a range of descriptors, such as electronic, steric, and hydrophobic parameters.

In a study on a derivative, N'-[1-(2-hydroxyphenyl)ethylidene]propane-1-sulfonohydrazide (afpsh), computational methods including DFT were used to calculate properties like the HOMO-LUMO energy gap. researchgate.net This gap is a key descriptor in QSRR as it relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net From the HOMO-LUMO energies, various reactivity descriptors can be calculated. researchgate.net

Below is an example of a data table containing calculated reactivity descriptors for the related compound 'afpsh', illustrating the type of data generated in such studies. researchgate.net

| Descriptor | Definition | Calculated Value (afpsh) |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.04 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.58 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.46 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.81 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.23 |

| Global Softness (S) | 1 / (2η) | 0.224 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.25 |

This data is for the derivative N'-[1-(2-hydroxyphenyl)ethylidene]propane-1-sulfonohydrazide (afpsh) and is presented for illustrative purposes. researchgate.net

By developing a QSRR model for a series of sulfonohydrazides including propane-1-sulfonohydrazide, it would be possible to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of compounds with desired properties.

Future Research Directions and Emerging Opportunities in Propane 1 Sulfonohydrazide Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The advancement of organic synthesis is increasingly driven by the need for sustainable and efficient methodologies. While traditional methods for synthesizing sulfonohydrazides, including Propane-1-sulfonohydrazide, often involve the reaction of a corresponding sulfonyl chloride with hydrazine (B178648) monohydrate, future research is geared towards greener and more innovative approaches. researchgate.netmdpi.comresearchgate.net

One primary route for synthesizing Propane-1-sulfonohydrazide involves the dropwise addition of 1-propanesulfonyl chloride to a chilled solution of hydrazine monohydrate in an anhydrous solvent like tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net This method, while effective, presents opportunities for improvement in terms of atom economy and the use of potentially hazardous reagents.

Future research should focus on developing catalytic and environmentally benign synthetic routes. For instance, one-pot processes that start from more readily available sulfonic acids and utilize activating agents with triphenylphosphine/trichloroisocyanuric acid/sodium azide (B81097) have proven effective for a range of sulfonyl azides and could be adapted for sulfonohydrazide synthesis. researchgate.net Furthermore, the development of transition-metal-free reactions, such as the use of hypervalent iodine(III) reagents as oxidants, represents a promising direction for creating new bonds under mild conditions. researchgate.net

Another avenue for innovation lies in the use of alternative energy sources to drive reactions. Microwave-assisted synthesis, for example, has been shown to dramatically accelerate the preparation of related sulfonyl chlorides from sulfonic acids, achieving high yields in minutes and offering a scalable, efficient alternative to conventional heating. Applying such techniques to the synthesis of Propane-1-sulfonohydrazide could lead to significant improvements in efficiency and sustainability. The use of greener oxidants, such as tert-butyl hydroperoxide (TBHP) in combination with molecular iodine, has been successful in related sulfonylation reactions and avoids the need for transition metals. acs.org

| Methodology | Starting Materials | Key Features | Potential Application to Propane-1-sulfonohydrazide | Reference |

|---|---|---|---|---|

| Traditional Method | 1-Propanesulfonyl chloride, Hydrazine monohydrate | Established, straightforward nucleophilic substitution. | Standard laboratory synthesis. | mdpi.comresearchgate.net |

| One-Pot Sulfonyl Azide Route Adaptation | Propane-1-sulfonic acid, PPh₃, TCCA, NaN₃ | Avoids isolation of sulfonyl chloride; mild conditions. | Could be modified for direct conversion to sulfonohydrazide. | researchgate.net |

| Microwave-Assisted Synthesis | Propane-1-sulfonic acid, Chlorinating agent (e.g., TCT) | Rapid reaction times (minutes); high yields (e.g., 97% for sulfonyl chloride). | Potential for rapid and efficient synthesis of the precursor 1-propanesulfonyl chloride. | |

| Metal-Free Catalysis | 1,3-Enynes, Sulfonyl hydrazides, I₂, TBHP | Environmentally benign (no transition metals); uses a green oxidant. | Demonstrates the utility of Propane-1-sulfonohydrazide in sustainable, metal-free transformations. | acs.org |

Expanding the Scope of Chemical Transformations and Catalytic Applications

Propane-1-sulfonohydrazide is not merely a synthetic target but a versatile intermediate for constructing more complex molecular architectures. chemblink.com Its established use in the synthesis of sulfonylhydrazone derivatives, which have been investigated as potential acetylcholinesterase inhibitors, highlights its value in medicinal chemistry. researchgate.net

A key area for future research is the expansion of its role in novel chemical transformations. A recently developed metal-free, three-component 1,4-sulfonyliodination of 1,3-enynes utilizes Propane-1-sulfonohydrazide to synthesize tetrasubstituted allenyl iodides. acs.org This reaction proceeds with high regioselectivity and functional group tolerance under mild, operationally simple conditions, showcasing the compound's utility in modern organic synthesis. acs.org This protocol offers a green and practical method for creating valuable allene (B1206475) structures. acs.org

Further research could explore the catalytic applications of Propane-1-sulfonohydrazide and its derivatives. The sulfonohydrazide moiety can serve as a precursor to sulfonyl radicals, which are highly reactive intermediates in a variety of addition and cyclization reactions. Investigating the generation of the propane-1-sulfonyl radical from Propane-1-sulfonohydrazide under various oxidative conditions could unlock new synthetic pathways.

Moreover, the hydrazide component of the molecule can participate in condensation reactions to form a wide library of sulfonylhydrazone analogs. researchgate.net These derivatives are not only important for their biological activities but can also act as ligands for transition metal catalysts, potentially enabling new catalytic processes. The development of chiral catalysts derived from Propane-1-sulfonohydrazide could be a fruitful area for asymmetric synthesis.

Integration of Advanced Computational Techniques for Rational Design and Prediction

Computational chemistry provides powerful tools for understanding and predicting chemical phenomena, offering a pathway to accelerate the discovery of new reactions and molecules. youtube.comyoutube.com For Propane-1-sulfonohydrazide, the integration of computational methods such as Density Functional Theory (DFT) and other quantum chemical calculations can provide deep insights into its structure, reactivity, and potential applications. escholarship.org

Future research can leverage computational modeling to:

Elucidate Reaction Mechanisms: The mechanism of transformations involving Propane-1-sulfonohydrazide, such as the 1,4-sulfonyliodination, can be modeled to understand the transition states and intermediates, thereby optimizing reaction conditions and predicting substrate scope. escholarship.org

Rational Design of Catalysts: Computational techniques can be used to design novel catalysts for the synthesis of Propane-1-sulfonohydrazide or to design new catalytic systems that utilize its derivatives as ligands. nih.gov By modeling the interaction between a metal center and a sulfonylhydrazone ligand, researchers can predict catalytic activity and selectivity.

Predict Molecular Properties: The physical, chemical, and electronic properties of new, hypothetical derivatives of Propane-1-sulfonohydrazide can be calculated before their synthesis. youtube.com This pre-screening process can identify promising candidates for applications in materials science or medicinal chemistry, saving significant time and resources in the laboratory. youtube.com For example, virtual screening and molecular docking could be used to assess the potential of a library of virtual Propane-1-sulfonohydrazide derivatives as inhibitors for a specific biological target. nih.gov

Interdisciplinary Research Opportunities at the Interface of Synthetic and Theoretical Chemistry

The synergy between synthetic and theoretical chemistry is a powerful engine for innovation. tandfonline.com The future of research on Propane-1-sulfonohydrazide will likely be characterized by a close collaboration between experimentalists and computational chemists. escholarship.orgacs.org This interdisciplinary approach allows for a cycle of prediction, synthesis, and testing that can lead to rapid advancements.

Emerging opportunities at this interface include:

Designing Novel Materials: Theoretical predictions can guide synthetic chemists in creating new polymers or functional materials incorporating the propane-1-sulfonyl moiety. rsc.org For example, computational studies could predict the electronic and thermal properties of ionic liquids synthesized from Propane-1-sulfonohydrazide precursors, guiding the development of new materials for electrochemical applications.

Understanding Biological Activity: A combined computational and synthetic approach can be used to explore the structure-activity relationships of biologically active compounds derived from Propane-1-sulfonohydrazide. researchgate.net Molecular dynamics simulations can reveal how these molecules interact with biological targets at an atomic level, providing crucial information for the design of more potent and selective therapeutic agents. researchgate.netyoutube.com

Exploring Reactive Intermediates: The generation and reactivity of transient species, such as sulfonyl radicals or metal-coordinated intermediates derived from Propane-1-sulfonohydrazide, can be investigated using a combination of spectroscopic techniques and computational modeling. acs.org This fundamental understanding is critical for developing new, selective chemical transformations.

By embracing these future research directions, the scientific community can unlock the full potential of Propane-1-sulfonohydrazide, paving the way for new discoveries in sustainable synthesis, catalysis, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.